
Bis(2,6-dimethoxyphenyl)diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethoxyphenyl)diselane: is an organoselenium compound with the molecular formula C16H18O4Se2 It is characterized by the presence of two selenium atoms bonded to two 2,6-dimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethoxyphenyl)diselane typically involves the reaction of 2,6-dimethoxyphenyl lithium with selenium. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
- Preparation of 2,6-dimethoxyphenyl lithium by reacting 2,6-dimethoxyphenyl bromide with butyllithium.
- Reaction of 2,6-dimethoxyphenyl lithium with selenium to form this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,6-dimethoxyphenyl)diselane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,6-dimethoxyphenyl)diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also used in the study of selenium-containing compounds and their reactivity.
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium compounds are known to play a role in protecting cells from oxidative damage.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antioxidant and its role in the development of selenium-based drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials that require selenium-containing compounds.
Wirkmechanismus
The mechanism of action of bis(2,6-dimethoxyphenyl)diselane involves its ability to undergo redox reactions. Selenium atoms in the compound can cycle between different oxidation states, allowing the compound to act as an antioxidant. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the protection of cellular components from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4-dimethoxyphenyl)diselane
- Bis(2,6-dimethoxyphenyl)disulfide
- Bis(2,6-dimethoxyphenyl)ditelluride
Comparison: Bis(2,6-dimethoxyphenyl)diselane is unique due to the presence of selenium atoms, which impart distinct redox properties compared to sulfur or tellurium analogs. The compound’s antioxidant properties are more pronounced than those of its sulfur analogs, making it a valuable compound in research focused on oxidative stress and related diseases.
Eigenschaften
CAS-Nummer |
138616-49-6 |
|---|---|
Molekularformel |
C16H18O4Se2 |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
2-[(2,6-dimethoxyphenyl)diselanyl]-1,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Se2/c1-17-11-7-5-8-12(18-2)15(11)21-22-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |
InChI-Schlüssel |
YCZKYAUXDIJAOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)[Se][Se]C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


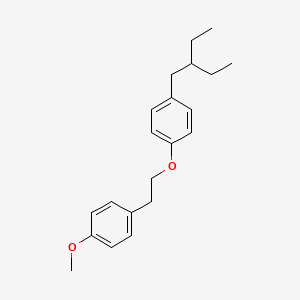
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
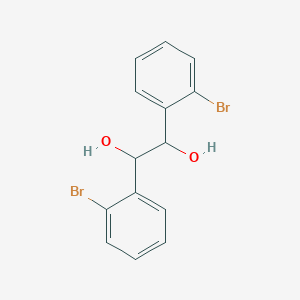
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
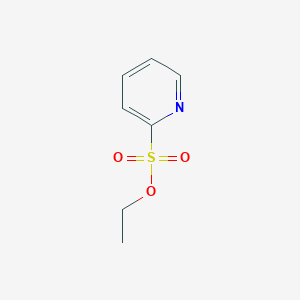
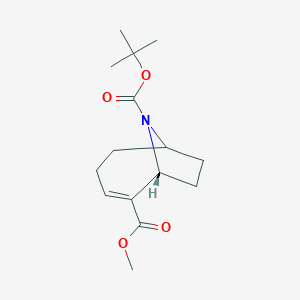
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)
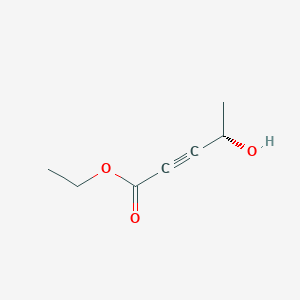
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)
